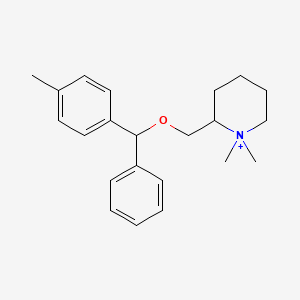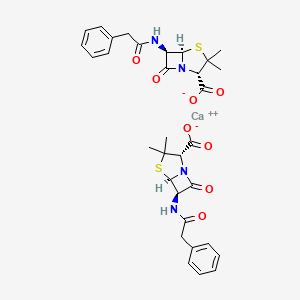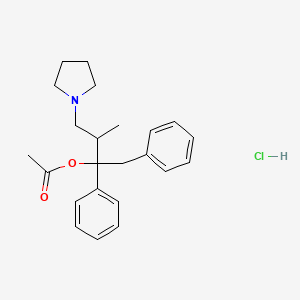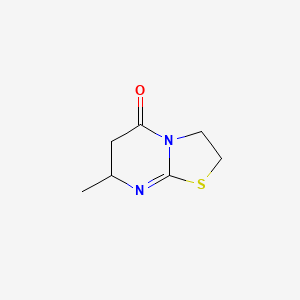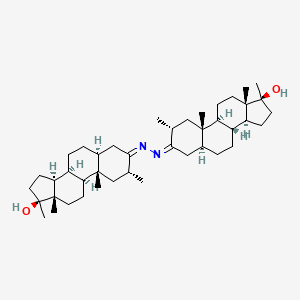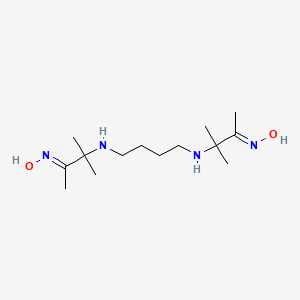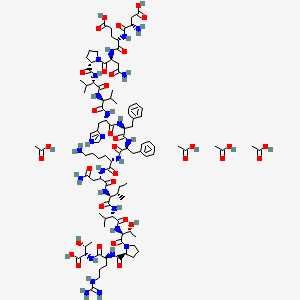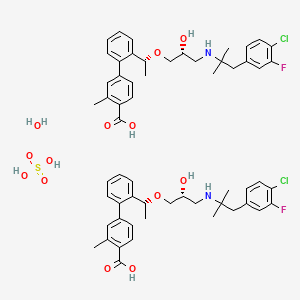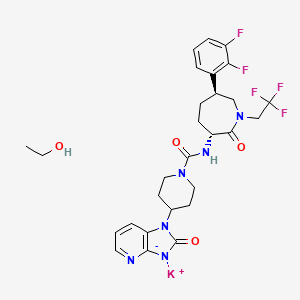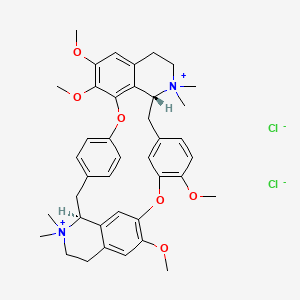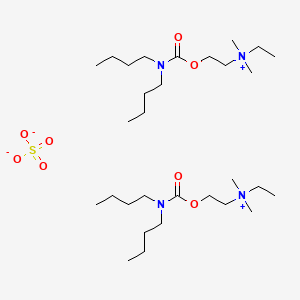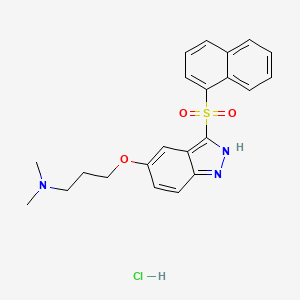
Cerlapirdine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cerlapirdine hydrochloride involves the preparation of N,N-dimethyl-3-{[3-(naphthalen-1-ylsulfonyl)-2H-indazol-5-yl]oxy}propan-1-amine under Good Manufacturing Practices (GMP) conditions . The compound is then co-crystallized with hydrochloric acid to form the hydrochloride salt . The synthetic route includes the use of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS-MS) for purification and analysis .
Chemical Reactions Analysis
Cerlapirdine hydrochloride undergoes various chemical reactions, including oxidation and reduction. The compound can be metabolized to form desmethylcerlapirdine and cerlapirdine-N-oxide . Common reagents used in these reactions include cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The major products formed from these reactions are desmethylcerlapirdine and cerlapirdine-N-oxide .
Scientific Research Applications
Cerlapirdine hydrochloride has been investigated for its potential use in treating cognitive disorders associated with Alzheimer’s disease and schizophrenia . It acts as a selective 5-HT6 receptor antagonist, which is believed to play a role in cognitive enhancement . The compound has shown a trend toward efficacy in phase II clinical trials, along with a good side effect profile and no incidence of serious adverse events . Additionally, this compound has been studied for its metabolism and disposition in humans using accelerator mass spectrometry (AMS) .
Mechanism of Action
Cerlapirdine hydrochloride exerts its effects by acting as a selective antagonist of the 5-HT6 receptor . This receptor is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and glutamate, which are critical for cognitive function . By blocking the 5-HT6 receptor, this compound may enhance cognitive processes and improve symptoms associated with cognitive disorders .
Comparison with Similar Compounds
Cerlapirdine hydrochloride is similar to other 5-HT6 receptor antagonists, such as idalopirdine and latrepirdine . this compound is unique in its chemical structure, which includes a naphthalene moiety and an indazole ring . This unique structure may contribute to its selective binding affinity and efficacy in targeting the 5-HT6 receptor .
References
Properties
CAS No. |
925447-04-7 |
|---|---|
Molecular Formula |
C22H24ClN3O3S |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21;/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24);1H |
InChI Key |
RNGAZJUESDPASQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



